N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a thiophene moiety, and a carboxamide group
Mechanism of Action
Target of Action
It is known that thiophene-based analogs and indole derivatives, which are key structural components of this compound, have been associated with a variety of biological effects .
Mode of Action
Compounds containing thiophene and indole structures have been shown to interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
It is known that thiophene and indole derivatives can influence a variety of pathways, leading to diverse biological activities .
Result of Action
Compounds containing thiophene and indole structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiophene moiety can be introduced through a cross-coupling reaction, such as the Buchwald-Hartwig amination, where a thiophene derivative is coupled with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and large-scale cross-coupling reactions using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Thiophene-2-carboxamide: A simpler analogue with a thiophene moiety and a carboxamide group.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: A related compound with a thiophene and carboxamide group.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZWRCAPOLETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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